molecular formula C16H12ClNO4S B2379071 7-chloro-1-oxo-N-(2-oxo-2-(thiophen-2-yl)ethyl)isochroman-3-carboxamide CAS No. 904812-63-1

7-chloro-1-oxo-N-(2-oxo-2-(thiophen-2-yl)ethyl)isochroman-3-carboxamide

Cat. No. B2379071
CAS RN: 904812-63-1
M. Wt: 349.79
InChI Key: FCLZIAFYMKJCJD-UHFFFAOYSA-N
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Description

7-chloro-1-oxo-N-(2-oxo-2-(thiophen-2-yl)ethyl)isochroman-3-carboxamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a synthetic compound that belongs to the class of isochroman-3-carboxamide derivatives.

Mechanism of Action

The mechanism of action of 7-chloro-1-oxo-N-(2-oxo-2-(thiophen-2-yl)ethyl)isochroman-3-carboxamide is not yet fully understood. However, studies have suggested that it may act by inhibiting certain enzymes or proteins involved in cellular processes, leading to the suppression of cancer cell growth or the prevention of viral replication.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits significant biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit the growth of fungi, and prevent the replication of certain viruses. In addition, it has been shown to have neuroprotective effects, which may be beneficial in the treatment of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 7-chloro-1-oxo-N-(2-oxo-2-(thiophen-2-yl)ethyl)isochroman-3-carboxamide in lab experiments is its synthetic nature, which allows for precise control over its structure and purity. In addition, its potential applications in various fields of scientific research make it a versatile compound. However, one limitation is the lack of comprehensive understanding of its mechanism of action, which may hinder its development as a therapeutic agent.

Future Directions

There are several future directions for the research and development of 7-chloro-1-oxo-N-(2-oxo-2-(thiophen-2-yl)ethyl)isochroman-3-carboxamide. One direction is to further investigate its mechanism of action to gain a better understanding of its potential therapeutic applications. Another direction is to explore its use in combination with other compounds to enhance its efficacy. Furthermore, its potential as a drug delivery system should also be explored, as it may enhance the delivery of therapeutic agents to target cells.

Synthesis Methods

The synthesis of 7-chloro-1-oxo-N-(2-oxo-2-(thiophen-2-yl)ethyl)isochroman-3-carboxamide involves the reaction between 7-chloro-3-hydroxyisochroman-1-one and 2-oxo-2-(thiophen-2-yl)ethylamine in the presence of acetic anhydride. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified through recrystallization.

Scientific Research Applications

7-chloro-1-oxo-N-(2-oxo-2-(thiophen-2-yl)ethyl)isochroman-3-carboxamide has shown potential applications in scientific research, particularly in the field of medicinal chemistry. It has been investigated for its anticancer, antifungal, and antiviral activities. In addition, it has been studied for its potential use as a therapeutic agent for the treatment of Alzheimer's disease.

properties

IUPAC Name

7-chloro-1-oxo-N-(2-oxo-2-thiophen-2-ylethyl)-3,4-dihydroisochromene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO4S/c17-10-4-3-9-6-13(22-16(21)11(9)7-10)15(20)18-8-12(19)14-2-1-5-23-14/h1-5,7,13H,6,8H2,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCLZIAFYMKJCJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)C2=C1C=CC(=C2)Cl)C(=O)NCC(=O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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